molecular formula C14H26N4O2 B6978465 (2-ethyl-5-methyltriazol-4-yl)methyl (3S)-3-(aminomethyl)-5-methylhexanoate

(2-ethyl-5-methyltriazol-4-yl)methyl (3S)-3-(aminomethyl)-5-methylhexanoate

Cat. No.: B6978465
M. Wt: 282.38 g/mol
InChI Key: SKLQLDQEMPALOV-LBPRGKRZSA-N
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Description

(2-ethyl-5-methyltriazol-4-yl)methyl (3S)-3-(aminomethyl)-5-methylhexanoate is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of both a triazole ring and a hexanoate ester group, which may impart unique chemical and biological properties.

Properties

IUPAC Name

(2-ethyl-5-methyltriazol-4-yl)methyl (3S)-3-(aminomethyl)-5-methylhexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N4O2/c1-5-18-16-11(4)13(17-18)9-20-14(19)7-12(8-15)6-10(2)3/h10,12H,5-9,15H2,1-4H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLQLDQEMPALOV-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(C(=N1)COC(=O)CC(CC(C)C)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1N=C(C(=N1)COC(=O)C[C@H](CC(C)C)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-ethyl-5-methyltriazol-4-yl)methyl (3S)-3-(aminomethyl)-5-methylhexanoate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an appropriate precursor such as an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction).

    Esterification: The triazole derivative is then subjected to esterification with (3S)-3-(aminomethyl)-5-methylhexanoic acid under acidic conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the alkyl side chains.

    Reduction: Reduction reactions could target the ester group, converting it to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at the triazole ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-ethyl-5-methyltriazol-4-yl)methyl (3S)-3-(aminomethyl)-5-methylhexanoate may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, this compound could be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties due to the presence of the triazole ring.

Medicine

In medicine, derivatives of triazoles are often explored for their pharmacological activities. This compound might be studied for its potential therapeutic applications, such as enzyme inhibition or receptor modulation.

Industry

In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of (2-ethyl-5-methyltriazol-4-yl)methyl (3S)-3-(aminomethyl)-5-methylhexanoate would depend on its specific interactions with biological targets. The triazole ring may interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The ester group could also play a role in the compound’s bioavailability and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • (2-ethyl-5-methyltriazol-4-yl)methyl (3S)-3-(aminomethyl)-5-methylpentanoate
  • (2-ethyl-5-methyltriazol-4-yl)methyl (3S)-3-(aminomethyl)-5-methylbutanoate

Uniqueness

Compared to similar compounds, (2-ethyl-5-methyltriazol-4-yl)methyl (3S)-3-(aminomethyl)-5-methylhexanoate may exhibit unique properties due to the specific length and branching of its alkyl side chain

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